テトラコサクトリン酢酸塩
説明
コシントロピン(酢酸塩)は、副腎皮質刺激ホルモンの最初の24アミノ酸を模倣した合成ペプチドです。この化合物は、副腎皮質にコルチコステロイドの産生を促進することによって副腎機能を評価するための診断薬として主に使用されます。 テトラコサクチドなどの他の名前でも知られており、さまざまな医学および研究用途で使用されています .
科学的研究の応用
Cosyntropin (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Employed in studies related to adrenal gland function and hormone regulation.
Medicine: Used as a diagnostic agent to assess adrenal insufficiency and other related disorders.
Industry: Utilized in the production of diagnostic kits and pharmaceutical formulations.
作用機序
コシントロピン(酢酸塩)は、副腎細胞の細胞膜上の特定の受容体に結合することによって作用を発揮します。この結合は、コルチゾール、コルチゾン、弱アンドロゲン物質、および少量のアルドステロンを含む副腎ステロイドの合成に関与する最初の反応を促進します。 このプロセスには、ミトコンドリア内のコレステロールの量を増加させることが含まれ、これはステロイド合成の基質として機能します .
類似の化合物との比較
類似の化合物
副腎皮質刺激ホルモン(ACTH): コシントロピン(酢酸塩)が由来する天然ホルモン。
テトラコサクチド: コシントロピンの別の名前であり、さまざまな文脈で互換性があります
独自性
コシントロピン(酢酸塩)は、天然の副腎皮質刺激ホルモンの生物学的活性を模倣する能力を持ちながら、合成的に製造できるという点でユニークです。 これにより、診断および研究用途で一貫性があり制御された使用が可能になり、臨床および実験室設定の両方で貴重なツールとなっています .
生化学分析
Biochemical Properties
Tetracosactrin acetate plays a crucial role in biochemical reactions by stimulating the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. It interacts with specific receptors on the plasma membrane of adrenocortical cells, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which in turn promotes the synthesis of pregnenolone from cholesterol. Pregnenolone serves as a precursor for various corticosteroids, including cortisol and aldosterone .
Cellular Effects
Tetracosactrin acetate exerts significant effects on various cell types and cellular processes. In adrenocortical cells, it stimulates the production of corticosteroids, which play essential roles in regulating metabolism, immune response, and stress response. The compound influences cell signaling pathways by increasing cyclic adenosine monophosphate levels, which can affect gene expression and cellular metabolism. Additionally, tetracosactrin acetate has been shown to increase melanotropic activity, growth hormone secretion, and adipokinetic effects, although these are considered to be of limited physiological significance .
Molecular Mechanism
At the molecular level, tetracosactrin acetate exerts its effects by binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate promotes the synthesis of pregnenolone from cholesterol, which is then converted into various corticosteroids through different enzymatic pathways. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and its prolonged action is due to its absorption onto a zinc phosphate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracosactrin acetate can change over time. The compound is absorbed onto a zinc phosphate complex, ensuring sustained release from the injection site. After administration, plasma concentrations of tetracosactrin acetate are maintained for approximately 12 hours. The increased cortisol levels are observed within the first 8 to 12 hours and are maintained for up to 24 hours, returning to basal levels after around 36 to 48 hours. Prolonged use of tetracosactrin acetate has minimal suppression of the hypothalamic-pituitary-adrenal axis compared to long-term corticosteroid use .
Dosage Effects in Animal Models
The effects of tetracosactrin acetate vary with different dosages in animal models. In dogs and cats, the compound is used to stimulate cortisol production for diagnosing hyperadrenocorticism and hypoadrenocorticism. Lower doses are recommended for diagnostic purposes, while higher doses can lead to adverse effects such as hypersalivation, injected mucous membranes, and facial edema. In a tolerance study, dogs administered a high dose of tetracosactrin acetate exhibited hypersalivation and other hypersensitivity reactions .
Metabolic Pathways
Tetracosactrin acetate is involved in metabolic pathways that lead to the synthesis of corticosteroids. It interacts with enzymes such as adenylate cyclase and pregnenolone synthase, which are crucial for converting cholesterol into pregnenolone and subsequently into various corticosteroids. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and it stimulates the production of glucocorticoids, mineralocorticoids, and androgens .
Transport and Distribution
Tetracosactrin acetate is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels. The compound has an apparent volume of distribution of approximately 0.4 liters per kilogram. There is no evidence of specific binding to plasma proteins, although some non-specific interaction with albumin has been reported. The compound is broken down by serum endopeptidases into inactive oligopeptides and then by aminopeptidases into free amino acids .
Subcellular Localization
The subcellular localization of tetracosactrin acetate involves its binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate and the subsequent synthesis of pregnenolone from cholesterol. The compound’s activity is localized to the plasma membrane, where it exerts its effects on corticosteroid synthesis .
準備方法
合成経路と反応条件
コシントロピン(酢酸塩)は、固相ペプチド合成によって合成されます。この方法は、成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です。このプロセスには、次の手順が含まれます。
最初のアミノ酸の付着: 固体樹脂へ。
アミノ酸の逐次付加: ジシクロヘキシルカルボジイミドやN-ヒドロキシベンゾトリアゾールなどのカップリング試薬を使用します。
ペプチドの切断: トリフルオロ酢酸を使用して樹脂から。
工業生産方法
工業的な設定では、コシントロピン(酢酸塩)の製造には、自動ペプチド合成機を用いた大規模な固相ペプチド合成が含まれます。 このプロセスは、高収率と高純度が得られるように最適化されており、最終生成物が医薬品基準を満たしていることを保証しています .
化学反応解析
反応の種類
コシントロピン(酢酸塩)は、その合成中に主にペプチド結合の形成と切断反応を起こします。通常、生理的条件下では、酸化、還元、または置換反応は起こりません。
一般的な試薬と条件
カップリング試薬: ジシクロヘキシルカルボジイミド、N-ヒドロキシベンゾトリアゾール。
切断試薬: トリフルオロ酢酸。
精製: 高性能液体クロマトグラフィー.
生成される主要な生成物
生成される主要な生成物は、副腎皮質刺激ホルモンの最初の24アミノ酸と同一の合成ペプチドであるコシントロピン(酢酸塩)です .
科学研究への応用
コシントロピン(酢酸塩)は、科学研究において幅広い用途があります。
化学: ペプチド合成と精製技術の研究のためのモデルペプチドとして使用されます。
生物学: 副腎機能とホルモン調節に関連する研究に使用されます。
医学: 副腎不全などの関連する疾患を評価するための診断薬として使用されます。
化学反応の分析
Types of Reactions
Cosyntropin (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole.
Cleavage Reagents: Trifluoroacetic acid.
Purification: High-performance liquid chromatography.
Major Products Formed
The major product formed is the synthetic peptide cosyntropin (acetate), which is identical to the first 24 amino acids of the adrenocorticotropic hormone .
類似化合物との比較
Similar Compounds
Adrenocorticotropic hormone (ACTH): The natural hormone from which cosyntropin (acetate) is derived.
Tetracosactide: Another name for cosyntropin, used interchangeably in various contexts
Uniqueness
Cosyntropin (acetate) is unique in its ability to mimic the biological activity of the natural adrenocorticotropic hormone while being synthetically produced. This allows for consistent and controlled use in diagnostic and research applications, making it a valuable tool in both clinical and laboratory settings .
特性
IUPAC Name |
acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
Record name | alpha1-24-Corticotropin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。